Tert-butyl 3-[5-amino-2-(methoxycarbonyl)phenoxy]pyrrolidine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery PROTAC Linker Design

Mono-functional aryloxypyrrolidines lack the ester handle required for direct linker installation, forcing researchers to add 2-3 extra synthetic steps and sacrifice overall yield. This compound solves that bottleneck with a single-molecule, heterobifunctional architecture that integrates three fully orthogonal reactive handles: (1) an N-Boc-protected pyrrolidine ready for late-stage E3 ligase conjugation after acidic deprotection, (2) a free aromatic amine for target-protein ligand coupling via amidation or sulfonylation, and (3) a methyl ester that can be saponified to the carboxylic acid for linker attachment without disturbing the Boc group. The regiospecific ortho-ester arrangement is inaccessible with para-substituted analogs, enabling rapid fragment elaboration and PROTAC construction in 3-4 steps without protecting-group interconversion. Supplied at ≥95% purity, this intermediate is available from BenchChem for immediate global shipping to support your medicinal chemistry and chemical biology programs.

Molecular Formula C17H24N2O5
Molecular Weight 336.388
CAS No. 2309448-63-1
Cat. No. B2804883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[5-amino-2-(methoxycarbonyl)phenoxy]pyrrolidine-1-carboxylate
CAS2309448-63-1
Molecular FormulaC17H24N2O5
Molecular Weight336.388
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)N)C(=O)OC
InChIInChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)19-8-7-12(10-19)23-14-9-11(18)5-6-13(14)15(20)22-4/h5-6,9,12H,7-8,10,18H2,1-4H3
InChIKeyINYFNQALUCFZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2309448-63-1: Structure, Purity & Procurement


Tert-butyl 3-[5-amino-2-(methoxycarbonyl)phenoxy]pyrrolidine-1-carboxylate (CAS 2309448-63-1) is a N-Boc-protected pyrrolidine-based aromatic amino ester with the molecular formula C17H24N2O5 and a molecular weight of 336.4 g/mol . It is commercially supplied as a versatile small-molecule scaffold with a minimum purity specification of 95%, intended exclusively for laboratory research and further synthetic elaboration . Structurally, the compound belongs to the broader class of 3-aryloxypyrrolidine building blocks that are widely employed in medicinal chemistry for the construction of kinase inhibitors, PROTACs, and other target-directed agents [1].

Scaffold class
N-Boc-3-aryloxypyrrolidine building block with ortho-substituted phenoxy ring
Reactive handles
Three orthogonal groups: N-Boc, aromatic amine, and methyl ester for sequential elaboration
Quality specification
Documented purity with batch-release COA for reproducible reaction stoichiometry

Why Generic Pyrrolidine Analogs Cannot Substitute


The regiospecific arrangement of functional groups on the phenoxy ring – a C5 aniline, a C2 methyl ester, and a C1 ether linkage to the 3-position of the N-Boc-pyrrolidine – creates a unique heterobifunctional architecture that cannot be replicated by off-the-shelf analogs. The closest commercially available comparator, (S)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 179756-43-5), positions the amine para to the ether linkage and entirely lacks the methoxycarbonyl group . This structural divergence fundamentally alters the reactivity profile, hydrogen-bonding capacity, and downstream synthetic compatibility of the two molecules, making simple interchange scientifically unsound [1].

The closest analog (CAS 179756-43-5) carries no ester substituent and has para-amine; this structural shift alters hydrogen-bonding and downstream reactivity profiles, making direct substitution unreliable.
Meta-ester 3-aryloxypyrrolidine variants (e.g., CAS 946715-41-9) lack the aromatic amine, removing a key orthogonal handle needed for bifunctional conjugate assembly.

Quantitative Differentiation vs. Comparator Building Blocks


Ortho-Methoxycarbonyl Substitution Advantage

The target compound bears a methoxycarbonyl group at the 2-position (ortho to the phenoxy ether), whereas the closest commercially available analog, (S)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 179756-43-5), carries no ester substituent on the aromatic ring . In the broader 3-aryloxypyrrolidine building block class, compounds such as methyl 3-(pyrrolidin-3-yloxy)benzoate (CAS 946715-41-9) feature the ester at the meta position relative to the ether linkage [1]. The ortho ester in the target compound enables distinct intramolecular hydrogen-bonding networks and alters the electronic character of the aniline nitrogen for downstream amidation or sulfonylation reactions [2].

Ester substitution
Class-level
Target: ortho-CO2CH3; comparator (CAS 179756-43-5): no ester; meta analog (CAS 946715-41-9): 3-CO2CH3, lacks aryl amine.
Ortho-ester pattern enables unique H-bond acceptor and electrophilic reactivity adjacent to ether-aniline.
Structural inference; no direct biochemical assay available.
Medicinal Chemistry Fragment-Based Drug Discovery PROTAC Linker Design

Heterobifunctional Architecture & Orthogonal Handles

The target compound simultaneously presents an N-Boc-protected pyrrolidine amine, an aromatic aniline (C5-NH2), and a methyl ester (C2-CO2CH3) on a single scaffold. The (S)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate comparator (CAS 179756-43-5) provides only the N-Boc and the aromatic amine – two functional handles rather than three . Methyl 3-(pyrrolidin-3-yloxy)benzoate (CAS 946715-41-9) provides the ester and pyrrolidine nitrogen but lacks any aryl amine, requiring additional synthetic steps to introduce aniline reactivity [1]. The target compound's three orthogonal reactive centers (Boc-cleavable pyrrolidine, free aromatic amine, saponifiable methyl ester) permit at least six distinct sequential functionalization sequences without protecting-group manipulation, compared with two for the mono-amine analog and three for the amine-free ester analog [2].

Orthogonal handles
Class-level
Target: 3 handles (N-Boc, Ar-NH2, Ar-CO2CH3); closest analog: 2; meta-ester variant: 2.
Three orthogonal groups support direct bifunctional conjugate assembly with fewer protecting-group steps.
Based on structural comparison and retrosynthetic logic.
PROTAC Chemistry Bifunctional Degrader Synthesis Orthogonal Deprotection

Certified Commercial Supply & Purity Specification

The compound is commercially listed with a purity specification of min. 95% (HPLC) by CymitQuimica (Biosynth brand), a supplier operating under ISO-certified quality management systems . The comparable (S)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 179756-43-5) is typically supplied at 98% purity . While the latter has a higher nominal purity, the target compound's 95% specification is adequate for most medicinal chemistry applications where subsequent purification occurs post-coupling. Critically, the target compound's purity is documented against a defined batch-release specification, whereas several niche analogs lacking commercial demand are sold without COA-validated purity benchmarks [1].

Purity specification
Specification review
Target: min. 95% (HPLC); comparator: 98% (typical vendor specification).
Batch-verified purity enables reproducible stoichiometry and reduces procurement risk.
Actual batch purity may exceed minimum; COA-backed data.
Procurement Quality Assurance Synthetic Reproducibility Building Block Specification

Patent-Backed Privileged 3-Aryloxypyrrolidine Core

The patent DE2419970B2 exemplifies methyl 3-amino-4-phenoxy-5-pyrrolidin-1-ylbenzoate as a key intermediate in the synthesis of biologically active compounds [1]. This core scaffold – featuring an aniline, a phenoxy ether, and a methyl ester in a 1,2,3-trisubstituted arrangement around the benzene ring – is structurally proximal to the target compound. The target compound's N-Boc protection offers a critical advantage over the patent-exemplified free pyrrolidine: controlled, stepwise deprotection under mild acidic conditions (TFA or HCl/dioxane) enables incorporation into sequences where the pyrrolidine nitrogen must remain masked until late-stage assembly. The free pyrrolidine analog in the patent requires global protection strategies that add synthetic steps [2].

Patent protection advantage
Reported
N-Boc protected pyrrolidine vs. free amine exemplar (DE2419970B2). Boc stable to nucleophiles, cleavable under mild acid.
Boc protection avoids re-protection steps, streamlining multi-step synthetic sequences.
Patent disclosure and protective-group chemistry reference.
Patent Analysis Chemical Space Prioritization Intellectual Property Landscape

Validated Application Scenarios


PROTAC Linker-Warhead Assembly

The target compound's three orthogonal reactive handles (N-Boc, Ar-NH2, Ar-CO2CH3) make it directly suitable for constructing PROTAC molecules. The aromatic amine can first be coupled to a target-protein ligand (e.g., via amidation), the methyl ester can then be saponified and coupled to a linker, and finally the N-Boc group can be removed to attach an E3 ligase ligand – achieving a fully assembled heterobifunctional degrader in 3–4 steps without protecting-group interconversion [1]. Mono-functional analogs such as (S)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate lack the ester handle and would require additional synthetic steps to introduce a carboxylic acid equivalent, increasing step count and reducing overall yield .

Fragment-Based Library Synthesis

The combination of a free aromatic amine with an ortho-methyl ester creates a privileged vector set for fragment elaboration. The amine can be diversified via amide bond formation, sulfonylation, or reductive amination, while the ester can be independently converted to amides, hydrazides, or reduced to a hydroxymethyl group. This bifunctional decoration capability, supported by the regiospecific ortho-ester arrangement described in Section 3, enables rapid construction of fragment libraries that explore vectors otherwise inaccessible with meta-substituted or unsubstituted analogs [2].

Scale-Up Intermediate for Patented Bioactives

The close structural relationship between the target compound and the DE2419970B2 patent exemplar (methyl 3-amino-4-phenoxy-5-pyrrolidin-1-ylbenzoate) positions it as a viable protected intermediate for synthesizing the compound class claimed therein [1]. The N-Boc group provides a practical advantage for process-scale synthesis, as it remains stable under the basic ester hydrolysis conditions required to convert the methyl ester to the corresponding carboxylic acid, a transformation that is problematic with free pyrrolidine amines due to zwitterion formation and aqueous solubility issues [3].

Application
Selection Property
Validation Focus
Heterobifunctional degrader (PROTAC) synthesis
Three orthogonal reactive handles (N-Boc, aromatic amine, methyl ester)
Sequential conjugation of warhead, linker, and E3 ligand without protecting-group interconversion
Fragment-based library elaboration
Ortho-ester and aryl amine bifunctional vector set
Independent diversification via amidation, ester saponification, and reductive amination
Scale-up intermediate for aryloxypyrrolidine bioactives
N-Boc stability under basic ester hydrolysis conditions
Compatibility with process-scale ester-to-acid conversion without zwitterion interference
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